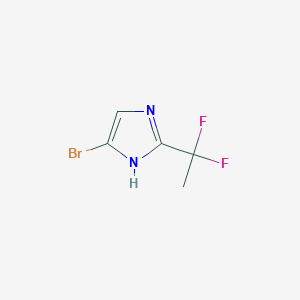

5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-2-(1,1-difluoroethyl)pyridine” is a compound that has a molecular formula of C7H6BrF2N and a molecular weight of 222.03 g/mol . It appears as a colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(1,1-difluoroethyl)pyridine” includes a pyridine ring with a bromine atom at the 5th position and a 1,1-difluoroethyl group at the 2nd position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Bromo-1H-imidazole derivatives can be efficiently synthesized through palladium-catalyzed arylation reactions. These reactions are highly selective and yield various aryl-1H-imidazoles and diaryl-1H-imidazoles (Bellina, Cauteruccio, & Rossi, 2007).

- A regioselective synthesis method for 4,5-diaryl-1-methyl-1H-imidazoles, including cytotoxic derivatives, uses Pd-catalyzed direct C-5 arylation. This method is efficient for synthesizing imidazoles with various aryl groups (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Applications in Catalysis and Chemical Reactions

- Halogenated imidazoles, including 5-bromo-1-alkylimidazole derivatives, are used in Cu-catalyzed amidation, leading to new chiral imidazole catalysts for kinetic resolution of secondary alcohols (Wang, Zhang, Xie, & Zhang, 2014).

- The synthesis of complex arylated imidazoles demonstrates that C-H bonds in imidazoles are versatile functionalities, useful in various catalytic methods and for synthesizing diverse imidazole structures (Joo, Touré, & Sames, 2010).

Anticancer and Antimicrobial Properties

- Some 5-bromo-imidazole derivatives exhibit significant anticancer activity, particularly against leukemic cancer cell lines. This indicates their potential in developing novel cancer therapies (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

- Imidazoles, including brominated derivatives, have broad applications in clinical medicine due to their antimicrobial properties. Novel imidazole compounds have shown potential as potent antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Role in Photochemical and Magnetic Studies

- Ruthenium complexes with axial imidazole/DMSO ligands, including 5-bromo-N-methylimidazole, have been studied for their activity as water oxidation catalysts. These complexes demonstrate significant structural and activity variations based on the nature of axial ligands (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).

- Bisthienylethene-cobalt(II) complexes with 5-bromo-phenyl-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole exhibit unique photochromic behavior and slow magnetic relaxation, indicating their multifunctional nature for potential applications in molecular electronics (Cao, Wei, Li, & Gu, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDHIKORUPHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)